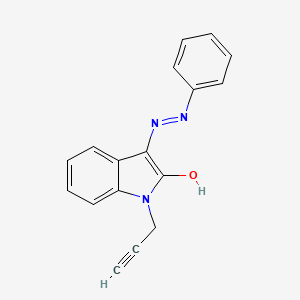
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a phenylhydrazone group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring, and the phenylhydrazone group contains a nitrogen-nitrogen double bond .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution. The phenylhydrazone group can act as a nucleophile in reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Isatins and Their Synthetic Versatility : Isatins, including 1H-indole-2,3-dione derivatives, are synthetically versatile substrates used for the synthesis of a large variety of heterocyclic compounds such as indoles and quinolines. They serve as raw materials for drug synthesis and have been found in mammalian tissues, indicating a role in modulating biochemical processes (Garden & Pinto, 2001).
Cyclin-Dependent Kinase 2 Inhibition : Oxindole-based compounds, closely related to 1H-indole-2,3-dione 3-phenylhydrazones, have been shown to potently inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. This inhibition could potentially be utilized in the prevention of chemotherapy-induced alopecia (Bramson et al., 2001).
Medicinal Chemistry and Pharmacology
Anti-Tumor and Anti-Inflammatory Properties : Derivatives of 1H-indole-2,3-dione have been explored for their anti-tumor and anti-inflammatory properties. For example, diorganosilicon(IV) complexes of indole-2,3-dione derivatives have shown promising results as ecofriendly fungicides and bactericides with significant pharmacodynamic significance (Singh & Nagpal, 2005).
Copper-Selective Electrodes : 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been used as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, highlighting the utility of indole-2,3-dione derivatives in analytical chemistry applications (Kopylovich et al., 2011).
Material Science and Catalysis
Catalytic Activity in Organic Synthesis : Propylsulfonic acid-functionalized periodic mesoporous benzenesilicas, containing indole derivatives, have demonstrated exceptional catalytic activity in acid-catalyzed condensation reactions. This activity is attributed to the formation of hydrogen bonds involving neighboring –SO3H groups, indicating the potential of these materials in catalysis (Siegel et al., 2012).
Wirkmechanismus
Target of action
For example, they can bind to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
Given the diverse biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-phenyldiazenyl-1-prop-2-ynylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-2-12-20-15-11-7-6-10-14(15)16(17(20)21)19-18-13-8-4-3-5-9-13/h1,3-11,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNJNBOLDBROPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

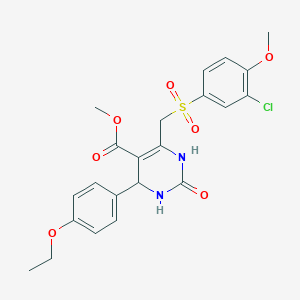
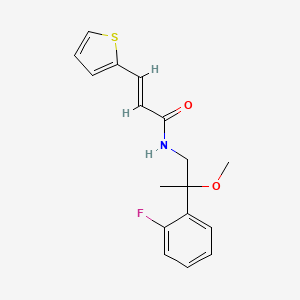

![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)

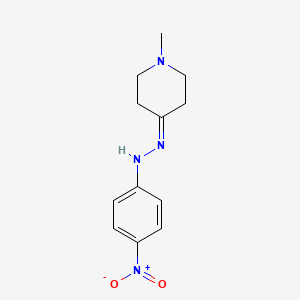
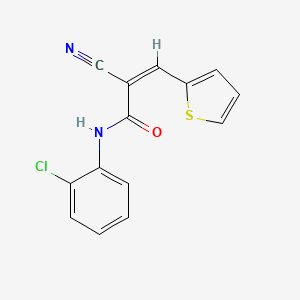
![1-(2,3-dimethylphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2981926.png)
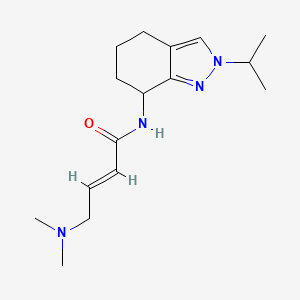
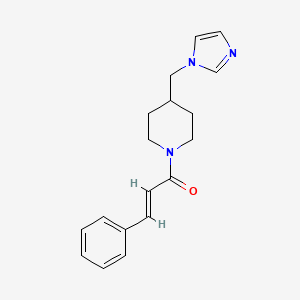
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2981929.png)
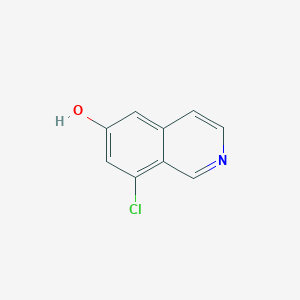
![3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid](/img/structure/B2981933.png)